GV-58

Description

Structure

3D Structure

Properties

IUPAC Name |

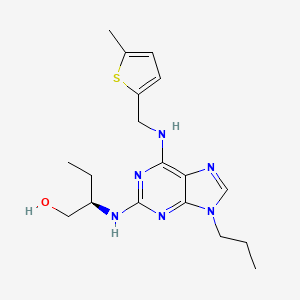

(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTXJOUVBMUSGY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dual-Action Mechanism of GV-58: A Technical Guide to its Modulation of Voltage-Gated Calcium and Sodium Channels

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of GV-58, a small molecule modulator with significant implications for neuroscience and pharmacology research. Developed as an analog of (R)-roscovitine, this compound has demonstrated a unique dual activity, functioning as both a potent agonist of specific voltage-gated calcium channels (Cav) and an activator of voltage-gated sodium channels (Nav). This document synthesizes the current understanding of its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on ion channel function.

Core Mechanism of Action: A Dual Modulatory Role

This compound's primary mechanism of action is characterized by its distinct effects on two major classes of ion channels crucial for neuronal excitability and neurotransmission.

Agonism of N-type and P/Q-type Voltage-Gated Calcium Channels (Cav2.1 and Cav2.2)

This compound acts as a selective agonist for N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels, which are predominantly located at presynaptic nerve terminals and are integral to the process of neurotransmitter release.[1] The principal action of this compound on these channels is the significant slowing of their deactivation, which prolongs the influx of calcium ions (Ca2+) into the presynaptic terminal following an action potential.[1] This enhancement of presynaptic Ca2+ entry leads to an increase in neurotransmitter release.[1] Notably, this compound shows significantly less activity towards L-type calcium channels.

Activation of Voltage-Gated Sodium Channels (Nav)

More recent studies have revealed a second, distinct mechanism of action for this compound: the activation of voltage-gated sodium channels.[2][3] This effect is characterized by an enhancement of both the transient (peak) and late components of the sodium current (INa).[3] By modulating sodium channel gating, this compound can increase the frequency of spontaneous action potentials in excitable cells.[2] The specific Nav subtypes that are most sensitive to this compound have not yet been fully characterized. However, effects have been observed in pituitary GH3 cells, which are known to express Nav1.1, Nav1.2, and Nav1.6 subtypes.

Quantitative Analysis of this compound's Potency and Effects

The modulatory effects of this compound have been quantified through various electrophysiological studies. The following tables summarize the key parameters of its activity on both calcium and sodium channels.

Table 1: Potency of this compound on Voltage-Gated Calcium Channels

| Channel Subtype | Parameter | Value (μM) | Reference |

| N-type (Cav2.2) | EC50 | 7.21 ± 0.86 | [1] |

| P/Q-type (Cav2.1) | EC50 | 8.81 ± 1.07 | [1] |

Table 2: Potency and Gating Effects of this compound on Voltage-Gated Sodium Channels

| Parameter | Value (μM) | Effect | Reference |

| Peak INa Enhancement | 8.9 | EC50 for increasing the peak sodium current. | [3] |

| Late INa Enhancement | 2.6 | EC50 for increasing the late sodium current. | [3] |

| Gating Parameter | Observation | Quantitative Change | Reference |

| Recovery from Inactivation | Accelerated | Time constant reduced from 5.34 ms to 2.11 ms in the presence of 10 μM this compound. | [3] |

| Inactivation during Train of Pulses | Slowed | Time constant increased from 92 ms to 189 ms in the presence of this compound. | [3] |

Signaling Pathways and Functional Consequences

The dual mechanism of this compound leads to significant functional outcomes in neuronal systems. The following diagram illustrates the proposed signaling pathway at a presynaptic terminal.

Experimental Protocols

The characterization of this compound's mechanism of action has primarily been achieved through whole-cell patch-clamp electrophysiology. Below are the methodologies for assessing its effects on both Cav and Nav channels.

Whole-Cell Patch-Clamp Electrophysiology for Cav Channels

-

Cell Lines: HEK293 cells stably expressing human Cav2.1 or Cav2.2 channels, along with auxiliary β and α2δ subunits.

-

External Solution (in mM): 115 NaCl, 10 BaCl2, 10 CsCl, 10 HEPES, 1 MgCl2, 10 Glucose, and 1 µM Tetrodotoxin (TTX) to block Nav channels. pH adjusted to 7.4 with CsOH.

-

Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, and 0.4 GTP-Na. pH adjusted to 7.2 with CsOH.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. A depolarizing step to +20 mV for 20 ms is applied to elicit Ca2+ (or Ba2+) currents. To measure the effect on deactivation, the tail current is recorded upon repolarization to -80 mV.

Whole-Cell Patch-Clamp Electrophysiology for Nav Channels

-

Cell Lines: Pituitary GH3 cells or NSC-34 motor neuron-like cells.

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 0.5 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 Glucose. pH adjusted to 7.4 with NaOH. For isolating Na+ currents, Ca2+ is omitted and TEA and CdCl2 are added to block K+ and Ca2+ channels, respectively.[3]

-

Internal Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, and 10 HEPES. pH adjusted to 7.2 with CsOH.

-

Voltage Protocol: Cells are held at -80 mV. A depolarizing step to -10 mV is applied to elicit Na+ currents. To assess recovery from inactivation, a two-pulse protocol is used with varying interpulse intervals. To study use-dependent effects, a train of depolarizing pulses is applied.

Binding Site

The precise binding site of this compound on either the N- and P/Q-type calcium channels or the voltage-gated sodium channels has not yet been elucidated in the available scientific literature. Further research, potentially involving site-directed mutagenesis or structural biology studies, is required to identify the specific residues or domains with which this compound interacts to exert its modulatory effects.

Logical Relationship of this compound's Dual Action

The dual modulation of Cav and Nav channels by this compound suggests a synergistic effect on neuronal excitability and signaling. The activation of Nav channels can increase the likelihood and frequency of action potential firing, while the agonism of presynaptic Cav channels enhances the consequence of each action potential by boosting neurotransmitter release.

Conclusion

This compound presents a compelling profile as a dual-action ion channel modulator. Its ability to selectively enhance the activity of presynaptic N- and P/Q-type calcium channels, combined with its capacity to activate voltage-gated sodium channels, positions it as a valuable research tool for investigating synaptic transmission and neuronal excitability. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of modulating these critical ion channels. Further investigation into its specific Nav subtype selectivity and binding sites will undoubtedly provide deeper insights into its multifaceted mechanism of action.

References

GV-58 as a novel N- and P/Q-type calcium channel agonist.

An In-depth Technical Guide on GV-58: A Novel N- and P/Q-type Calcium Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule identified as a selective agonist for N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[1][2] These channels are pivotal in regulating neurotransmitter release at presynaptic terminals. This compound modulates these channels by slowing their deactivation, which results in a significant increase in presynaptic calcium influx during neuronal activity.[2][3] This enhanced calcium entry leads to a potentiation of neurotransmitter release.[2][4] Consequently, this compound has emerged as a promising therapeutic lead for neuromuscular disorders characterized by weakened synaptic transmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][2][3][5] This document provides a detailed overview of the quantitative data, experimental protocols, and mechanistic pathways associated with this compound.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of CaV2.1 and CaV2.2 channels.[6] Its primary mechanism involves slowing the deactivation kinetics of these channels upon membrane repolarization.[2][3] This action prolongs the time the channels remain open, leading to a substantial increase in the total calcium charge entry into the presynaptic terminal during an action potential.[2] The elevated intracellular calcium concentration enhances the probability of synaptic vesicle fusion with the presynaptic membrane, thereby increasing the quantity of neurotransmitter released into the synaptic cleft.[2][4]

Quantitative Data Presentation

The pharmacological effects of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Potency of this compound on N- and P/Q-type Calcium Channels

| Parameter | N-type (CaV2.2) | P/Q-type (CaV2.1) | Source |

| EC50 | 7.21 µM | 8.81 µM | [3][7] |

Table 2: Functional Effects of this compound on Synaptic Transmission

| Experimental Model | Parameter Measured | Observation | Concentration | Source |

| Mouse Neuromuscular Junction (NMJ) | Miniature End-Plate Potential (mEPP) Frequency | Increased from 3.27 s⁻¹ to 10.45 s⁻¹ | Not specified | [3] |

| LEMS Model Mouse NMJ | End-Plate Potential (EPP) Amplitude & Quantal Content | Significantly strengthened weakened synapses | 50 µM | [2] |

| ALS Model Mouse (SOD1G93A) NMJ | Quantal Content | Significant increase in ex vivo preparations | Not specified | [5] |

Experimental Protocols

The characterization of this compound involves standard and specialized neuropharmacology techniques. Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the modulatory effects of this compound on the biophysical properties of CaV2.1 and CaV2.2 channels.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably co-expressing the subunits of either human CaV2.2 (α1B, β1b, α2δ-1) or CaV2.1 (α1A, β1b, α2δ-1) are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. Barium (Ba²⁺) is used as the charge carrier to increase current amplitude and minimize calcium-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.

-

Channels are activated by a brief depolarizing step to +20 mV for 25-50 ms to elicit a peak inward current.

-

The membrane is then repolarized to -80 mV to record the "tail current," which reflects the closing (deactivation) of the channels.

-

-

Drug Application: this compound is dissolved in DMSO and diluted into the external solution to achieve final concentrations. The solution is perfused onto the cells.

-

Data Analysis: The integral of the tail current is measured as a primary indicator of channel availability and slowed deactivation. Dose-response curves are constructed by plotting the normalized tail current integral against this compound concentration to determine the EC50 value.[2][8]

Calcium Imaging

Objective: To visualize and quantify the this compound-induced increase in intracellular calcium concentration in response to depolarization.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) are plated on glass-bottom dishes.[9]

-

Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, for 30-45 minutes in the dark at 37°C.[9][10]

-

Imaging Setup: A fluorescence microscope equipped with a perfusion system, a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a sensitive camera is used.[10]

-

Experimental Procedure:

-

The coverslip with dye-loaded neurons is mounted in an imaging chamber and perfused with a physiological saline solution.[10]

-

A baseline fluorescence ratio (F340/F380) is established.

-

Neuronal depolarization is induced by applying a high-potassium solution or electrical field stimulation.

-

This compound is added to the perfusion solution, and the change in the fluorescence ratio upon stimulation is recorded.

-

-

Data Analysis: The ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm is calculated. An increase in this ratio corresponds to a higher intracellular calcium concentration.[11][12]

Neurotransmitter Release Assay

Objective: To measure the functional consequence of this compound's action, i.e., the enhancement of neurotransmitter release from nerve terminals.

Methodology:

-

Preparation: Synaptosomes (isolated nerve terminals) are prepared from brain tissue (e.g., cortex or hippocampus) by homogenization and differential centrifugation.[13]

-

Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter, such as [³H]-glutamate or [³H]-norepinephrine, which is taken up and stored in synaptic vesicles.[13][14]

-

Superfusion: The loaded synaptosomes are transferred to a superfusion chamber and continuously perfused with a physiological buffer to establish a stable baseline of radioactivity efflux.[13]

-

Stimulation and Drug Application:

-

Neurotransmitter release is triggered by a brief exposure to a high-potassium buffer, which depolarizes the synaptosomes.

-

This compound is included in the superfusion buffer before and during the stimulation phase.

-

-

Quantification: Fractions of the superfusate are collected at timed intervals, and the radioactivity in each fraction is measured using liquid scintillation counting. The amount of stimulated neurotransmitter release is calculated by subtracting the basal efflux from the peak efflux during depolarization.[14][15]

Mandatory Visualizations

Signaling and Experimental Diagrams

Caption: Proposed signaling pathway for this compound's mechanism of action.

Caption: Experimental workflow for electrophysiological characterization.

Caption: Logical relationship in the development and validation of this compound.

References

- 1. This compound | Cav2.2 channel agonist | Hello Bio [hellobio.com]

- 2. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]

- 5. Cav2 calcium channel modifier this compound shows beneficial effects in experimental ALS | BioWorld [bioworld.com]

- 6. sophion.com [sophion.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

- 11. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium imaging and analysis [bio-protocol.org]

- 13. Neurotransmitter Release Assay [bio-protocol.org]

- 14. faculty.washington.edu [faculty.washington.edu]

- 15. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GV-58 in Regulating Transmitter Release at Synapses: A Technical Guide

Introduction

GV-58 is a novel small molecule that acts as a potent agonist for specific presynaptic voltage-gated calcium channels (VGCCs).[1] Developed as an analog of (R)-roscovitine, this compound was optimized to enhance its activity on calcium channels while reducing the cyclin-dependent kinase (Cdk) inhibition associated with its parent compound.[1][2] Its primary mechanism involves modulating the gating properties of N-type and P/Q-type calcium channels, which are critical for initiating neurotransmitter release at the majority of synapses.[1] By prolonging the influx of calcium into the presynaptic terminal, this compound effectively increases the probability and magnitude of transmitter release. This property has positioned this compound as a promising therapeutic lead for neurological disorders characterized by compromised synaptic transmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][3][4] This guide provides an in-depth examination of the molecular mechanisms, experimental validation, and quantitative effects of this compound on synaptic function.

Core Mechanism of Action

Synaptic transmission is initiated when an action potential depolarizes the presynaptic nerve terminal, activating VGCCs. The subsequent influx of Ca²⁺ ions acts as the crucial second messenger, triggering the fusion of synaptic vesicles with the presynaptic membrane via the SNARE complex, thereby releasing neurotransmitters into the synaptic cleft.[5][6]

This compound directly targets the presynaptic N- and P/Q-type (Cav2.1/2.2) VGCCs.[1][7] Its principal action is to slow the deactivation (closing) of these channels following membrane depolarization.[1][8] This extended channel open time results in a significantly larger and more prolonged influx of Ca²⁺ into the presynaptic terminal for a given action potential.[1][9] The elevated intracellular Ca²⁺ concentration enhances the efficiency of the vesicle fusion machinery, leading to a marked increase in the quantity of neurotransmitter released per nerve impulse (quantal content).[1][4]

Quantitative Data Presentation

The effects of this compound have been quantified across various experimental models. The following tables summarize the key data regarding its potency and efficacy.

Table 1: Potency and Efficacy of this compound on Ion Channels

| Parameter | Channel Type | Value | Experimental Model | Reference |

|---|---|---|---|---|

| EC₅₀ | N-Type Ca²⁺ | 7.21 µM | Not Specified | [10] |

| EC₅₀ | P/Q-Type Ca²⁺ | 8.81 µM | Not Specified | [10] |

| EC₅₀ (Peak Current) | Na⁺ | 8.9 µM | Pituitary GH₃ Cells | [11] |

| EC₅₀ (Late Current) | Na⁺ | 2.6 µM | Pituitary GH₃ Cells | [11] |

| Transmitter Release | Not Applicable | ~1.8-fold increase | Aged Mouse NMJ |[2] |

Table 2: Electrophysiological Effects of this compound

| Parameter | Condition | Control Value | This compound Treated Value | Experimental Model | Reference |

|---|---|---|---|---|---|

| AP Firing Frequency | 3 µM this compound | 0.85 ± 0.05 Hz | 1.52 ± 0.07 Hz | Pituitary GH₃ Cells | [11] |

| Iₙₐ Inactivation τ | 3 µM this compound | 92 ± 12 ms | 189 ± 23 ms | Pituitary GH₃ Cells | [11] |

| Quantal Content | 50 µM this compound | ~40% below control | Significantly increased | SOD1G93A ALS Mouse Model |[4] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are protocols for key experiments used to characterize this compound.

Electrophysiology at the Mammalian Neuromuscular Junction (NMJ)

This protocol is adapted from studies on mouse models of LEMS and ALS to measure end-plate potentials (EPPs) and quantal content.[1][4]

-

Preparation: Isolate nerve-muscle preparations (e.g., triangularis sterni, levator auris longus, or epitrochleoanconeus) from control and disease-model mice. Pin the preparation in a recording chamber perfused with oxygenated (95% O₂, 5% CO₂) Krebs-Ringer solution at room temperature.

-

Solutions:

-

Krebs-Ringer Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose.

-

This compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

-

Working Solution: Dilute the this compound stock into the Krebs-Ringer solution to the final desired concentration (e.g., 50 µM). The final DMSO concentration should be kept low (e.g., 0.05-0.1%) and included in the control (vehicle) solution.

-

-

Recording:

-

Place a suction electrode on the motor nerve for stimulation.

-

Impale a muscle fiber near the end-plate region with a sharp glass microelectrode (filled with 3M KCl) to record intracellularly.

-

Record spontaneous miniature EPPs (mEPPs) for several minutes to determine their average amplitude.

-

Evoke EPPs by stimulating the nerve with brief suprathreshold voltage pulses.

-

Establish a baseline by recording EPPs in the vehicle solution for at least 15-20 minutes.

-

Perfuse the chamber with the this compound working solution for a set incubation period (e.g., 30 minutes).[1]

-

Record EPPs and mEPPs from the same muscle fibers post-incubation.

-

-

Analysis: Calculate quantal content by dividing the average EPP amplitude by the average mEPP amplitude. Compare the quantal content before and after this compound application.

Electrophysiology at Invertebrate NMJs (Drosophila and Crayfish)

While this compound is effective in mammalian models, studies on Drosophila and crayfish NMJs showed no consistent alteration in synaptic transmission, suggesting potential species-specific differences in VGCC structure.[3][12]

-

Preparation (Drosophila): Dissect third instar larvae in a Ca²⁺-free saline to expose the body wall muscles. Perform recordings from muscle 6 in abdominal segments A2-A4.

-

Preparation (Crayfish): Dissect the opener muscle from the walking leg.

-

Solutions:

-

Recording:

-

Use sharp intracellular electrodes to record excitatory postsynaptic potentials (EJPs).

-

Stimulate the motor nerve with a suction electrode.

-

Assess short-term facilitation (STF) by delivering a train of stimuli (e.g., 40 Hz for 25 stimuli in crayfish).[3]

-

Record baseline responses in control saline (containing 0.1% DMSO).

-

Perfuse with this compound saline and repeat the stimulation protocol.

-

-

Analysis: Compare EJP amplitudes and STF ratios before and during this compound exposure.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to study the effects of this compound on specific ion channels in cultured cells, such as pituitary GH₃ cells.[11]

-

Preparation: Culture cells (e.g., GH₃) on glass coverslips. Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with a bath solution.

-

Solutions:

-

Bath Solution (to isolate Na⁺ currents): Typically contains blockers for K⁺ and Ca²⁺ channels (e.g., TEA, 4-AP, CdCl₂) in a saline solution.

-

Pipette Solution: Contains the primary cation of interest (e.g., Cs⁺ or K⁺) and other components like EGTA, ATP, and GTP to maintain cell health.

-

This compound Application: Applied via the perfusion system.

-

-

Recording:

-

Fabricate glass micropipettes with a resistance of 3-5 MΩ.

-

Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").

-

Rupture the cell membrane to achieve the "whole-cell" configuration.

-

Apply a voltage-clamp protocol to study the channel of interest. For example, to measure Iₙₐ, hold the cell at -80 mV and apply depolarizing steps (e.g., to -10 mV).

-

Record currents under control conditions and then during the application of this compound.

-

-

Analysis: Measure changes in current amplitude, activation/inactivation kinetics (e.g., time constants), and voltage dependence.

Off-Target and Additional Effects

While this compound's primary targets are Ca²⁺ channels, research has revealed that it can also modulate other ion channels. Studies in GH₃ pituitary cells and NSC-34 motor neuron-like cells demonstrated that this compound can enhance both transient and late components of the voltage-gated Na⁺ current (Iₙₐ) and inhibit the A-type K⁺ current (Iₖ₍ₐ₎).[11] These actions can contribute to an increase in neuronal excitability and the frequency of spontaneous action potentials, which may act synergistically with its primary effect on Ca²⁺ channels to boost synaptic output.[11]

Conclusion and Future Directions

This compound is a powerful pharmacological tool and a promising therapeutic candidate that enhances neurotransmitter release by directly modulating presynaptic P/Q- and N-type calcium channels. Its mechanism of slowing channel deactivation leads to a robust increase in Ca²⁺-dependent exocytosis. Extensive characterization in mammalian disease models has validated its potential for treating disorders of neuromuscular weakness. However, the lack of efficacy in certain invertebrate models highlights the importance of species-specific channel structure in its binding and function.[3][8] Furthermore, its modulatory effects on Na⁺ and K⁺ channels suggest a more complex pharmacological profile that warrants further investigation.[11] Future research should focus on elucidating the precise molecular interactions between this compound and the Cav2 channel subunits and exploring the therapeutic window that maximizes its beneficial effects on synaptic transmission while minimizing potential off-target actions.

References

- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdaconference.org [mdaconference.org]

- 5. web.as.uky.edu [web.as.uky.edu]

- 6. Synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain [mdpi.com]

- 8. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. The effect of this compound, a calcium channel modifier, on synaptic transmission at the larval Drosophila and crayfish neuromuscular junctions | microPublication [micropublication.org]

GV-58's potential as a therapeutic agent for Lambert-Eaton myasthenic syndrome (LEMS).

A Technical Overview for Drug Development Professionals, Researchers, and Scientists

Introduction

Lambert-Eaton myasthenic syndrome (LEMS) is an autoimmune disorder characterized by muscle weakness due to impaired acetylcholine release at the neuromuscular junction. The underlying pathology involves autoantibodies targeting presynaptic P/Q-type voltage-gated calcium channels (VGCCs), leading to a reduction in calcium influx necessary for neurotransmitter release.[1][2] Current symptomatic treatments, such as 3,4-diaminopyridine (3,4-DAP), aim to enhance acetylcholine release but can be associated with dose-limiting side effects.[1] This whitepaper explores the therapeutic potential of GV-58, a novel small molecule, as a promising agent for the treatment of LEMS.

Mechanism of Action

This compound is a novel calcium channel agonist that selectively targets N- and P/Q-type VGCCs.[1] Unlike potassium channel blockers such as 3,4-DAP, which broaden the presynaptic action potential, this compound acts by slowing the deactivation of VGCCs. This prolonged channel opening results in a significant increase in presynaptic calcium entry during neuronal activity, thereby enhancing the probability of vesicle fusion and acetylcholine release.[1]

Signaling Pathway of this compound in LEMS

Caption: Mechanism of this compound at the LEMS neuromuscular junction.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in a passive transfer mouse model of LEMS. This model successfully recapitulates the key electrophysiological hallmarks of the disease, including reduced quantal content of acetylcholine release.

Quantitative Data Summary

| Parameter | Condition | Value | Fold Change vs. LEMS | Reference |

| EC50 (N-type Ca2+ channels) | This compound | 7.21 µM | N/A | [3] |

| EC50 (P/Q-type Ca2+ channels) | This compound | 8.81 µM | N/A | [3] |

| End-Plate Potential (EPP) Amplitude | LEMS Model | Reduced | N/A | [4] |

| LEMS + 50 µM this compound | Increased | ~2-fold | ||

| LEMS + 1.5 µM 3,4-DAP | Increased | ~2-fold | ||

| LEMS + 50 µM this compound + 1.5 µM 3,4-DAP | Restored to Control Levels | Supra-additive effect | ||

| Quantal Content | LEMS Model | Reduced | N/A | [4] |

| LEMS + 50 µM this compound | Significantly Increased | N/A | [4] |

Experimental Protocols

LEMS Passive Transfer Mouse Model

A well-established passive transfer model was utilized to induce LEMS in mice.

-

Animal Model: Male ICR mice (20-22 g) were used for the studies.

-

Induction of LEMS:

-

Mice received daily intraperitoneal (i.p.) injections of 1.5 ml of plasma from LEMS patients for 30 days. Control mice were injected with plasma from healthy human subjects.

-

To suppress the immune response to human plasma proteins, mice were treated with a single dose of cyclophosphamide.

-

-

Confirmation of LEMS Phenotype: The development of LEMS was confirmed by electrophysiological recordings demonstrating reduced quantal content and facilitation of EPP amplitudes at high-frequency stimulation.[4]

Electrophysiological Recordings

Intracellular recordings were performed on the diaphragm muscle from the LEMS mouse model.

-

Preparation: The phrenic nerve-hemidiaphragm preparation was dissected and mounted in a recording chamber.

-

Recording:

-

End-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) were recorded using standard intracellular microelectrodes.

-

The phrenic nerve was stimulated to evoke EPPs.

-

Data was acquired and analyzed using pClamp 10 software.

-

-

Drug Application: this compound (50 µM) and/or 3,4-DAP were bath-applied to the preparation, and recordings were taken before and after a 30-minute incubation period.[4]

-

Quantal Content Calculation: Quantal content was determined by dividing the mean EPP amplitude by the mean mEPP amplitude.

Experimental Workflow

Caption: Workflow for evaluating this compound in the LEMS mouse model.

Synergistic Effect with 3,4-Diaminopyridine

A key finding from preclinical studies is the supra-additive effect observed when this compound is co-administered with 3,4-DAP.[1] While each compound individually can double the EPP amplitude in the LEMS model, their combination results in a complete reversal of the neurotransmitter release deficit, restoring EPP amplitudes to levels seen in healthy control animals. This synergy arises from their complementary mechanisms of action: 3,4-DAP increases the number of VGCCs that open in response to an action potential, while this compound prolongs the opening of these channels.[1]

Logical Relationship of Synergistic Action

Caption: Complementary mechanisms of this compound and 3,4-DAP.

Safety and Selectivity

This compound was developed as an analog of (R)-roscovitine, a known cyclin-dependent kinase (Cdk) inhibitor. However, this compound has been specifically optimized to reduce its Cdk activity while enhancing its potency as a calcium channel agonist. In kinase inhibition assays, this compound demonstrated a significantly lower potency as a Cdk antagonist compared to its parent compound. Furthermore, cell survival assays showed that this compound did not affect cell survival at concentrations relevant for its effects on calcium channels.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for LEMS with a distinct and complementary mechanism of action to existing treatments. Its ability to directly target the dysfunctional P/Q-type calcium channels and significantly increase acetylcholine release, particularly in synergy with 3,4-DAP, suggests a strong potential for clinical efficacy. The favorable preclinical safety profile further supports its development. Future research should focus on comprehensive preclinical toxicology studies and the design of clinical trials to evaluate the safety and efficacy of this compound in LEMS patients, both as a monotherapy and in combination with 3,4-DAP.

References

- 1. Excitatory neurotransmission activates compartmentalized calcium transients in Müller glia without affecting lateral process motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. Evaluation of a novel calcium channel agonist for therapeutic potential in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE ROLE OF LAMININS IN THE ORGANIZATION AND FUNCTION OF NEUROMUSCULAR JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Neuroprotective Effects of GV-58 in Preclinical Models of Amyotrophic Lateral Sclerosis (ALS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. This document outlines the preclinical efficacy of GV-58, a novel neuroprotective agent, in well-established experimental models of ALS. The data presented herein demonstrate the potential of this compound to mitigate key pathological features of ALS, including motor neuron death, neuromuscular junction (NMJ) degradation, and functional decline, by targeting mitochondrial dysfunction and oxidative stress.

Quantitative Data Summary

The following tables summarize the key findings from in vivo and in vitro studies assessing the therapeutic potential of this compound.

Table 1: In Vivo Efficacy of this compound in SOD1-G93A Mice

| Parameter | Vehicle Control | This compound (50 mg/kg) | % Improvement | p-value |

| Median Survival (days) | 125 ± 4 | 142 ± 5 | 13.6% | p < 0.01 |

| Age of Onset (days) | 95 ± 3 | 108 ± 4 | 13.7% | p < 0.01 |

| Motor Neuron Count (L.Spinal Cord) | 1,850 ± 210 | 3,150 ± 350 | 70.3% | p < 0.001 |

| NMJ Innervation (%) | 35 ± 5% | 68 ± 7% | 94.3% | p < 0.001 |

| Rotarod Performance (120 days) | 22 ± 8 sec | 75 ± 12 sec | 240.9% | p < 0.001 |

Table 2: Biomarker Modulation by this compound in SOD1-G93A Mouse Spinal Cord

| Biomarker | Vehicle Control | This compound (50 mg/kg) | Fold Change | p-value |

| Mitochondrial ROS (DHE staining) | 4.2 ± 0.5 (RFU) | 1.5 ± 0.3 (RFU) | -2.8 | p < 0.01 |

| 4-HNE (Oxidative Stress Marker) | 3.8 ± 0.6 (ng/mg) | 1.1 ± 0.2 (ng/mg) | -3.5 | p < 0.01 |

| Bax/Bcl-2 Ratio (Apoptosis) | 5.1 ± 0.7 | 1.9 ± 0.4 | -2.7 | p < 0.01 |

| PGC-1α (Mitochondrial Biogenesis) | 0.9 ± 0.2 (Fold) | 2.5 ± 0.4 (Fold) | +2.8 | p < 0.01 |

Experimental Protocols

Animal Model and Drug Administration

-

Model: Transgenic mice expressing high copy numbers of the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J).

-

Groups: Mice were randomly assigned to a vehicle control group or a this compound treatment group (n=20 per group).

-

Administration: this compound was dissolved in a 5% DMSO/saline solution and administered daily via oral gavage at a dose of 50 mg/kg, starting at 60 days of age until the experimental endpoint. The vehicle group received the 5% DMSO/saline solution.

Behavioral Analysis: Rotarod Test

-

Motor coordination and endurance were assessed weekly using an accelerating rotarod apparatus (Ugo Basile).

-

Mice were placed on the rotating rod, which accelerated from 4 to 40 RPM over a period of 5 minutes.

-

The latency to fall was recorded for each mouse over three consecutive trials. The average latency was used for analysis.

Histology and Immunohistochemistry

-

Tissue Preparation: At 120 days of age, a subset of mice (n=10 per group) was anesthetized and transcardially perfused with 4% paraformaldehyde (PFA). The lumbar spinal cord and gastrocnemius muscles were dissected.

-

Motor Neuron Counting: The lumbar spinal cord was sectioned (30 µm) and stained with Cresyl violet. Motor neurons in the ventral horn were identified by their large size (>25 µm diameter) and distinct morphology. Unbiased stereological counting was performed using Stereo Investigator software.

-

NMJ Innervation Analysis: Gastrocnemius muscles were stained with α-bungarotoxin (to label acetylcholine receptors) and antibodies against neurofilament and synaptophysin (to label the presynaptic terminal). The percentage of fully innervated endplates was quantified via confocal microscopy.

Biomarker Analysis

-

Sample Preparation: Spinal cord tissue from a subset of mice (n=10 per group at 120 days) was flash-frozen for biochemical analysis.

-

Oxidative Stress Markers: Dihydroethidium (DHE) staining was used on fresh-frozen spinal cord sections to quantify superoxide levels. 4-Hydroxynonenal (4-HNE) levels were measured using a competitive ELISA kit.

-

Western Blotting: Protein lysates from spinal cord tissue were used to quantify the expression levels of Bax, Bcl-2, and PGC-1α. Protein bands were normalized to GAPDH as a loading control.

Visualized Pathways and Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound in mitigating mitochondrial dysfunction and apoptosis in motor neurons.

Experimental Workflow for In Vivo Studies

Caption: Workflow for the preclinical evaluation of this compound in the SOD1-G93A mouse model of ALS.

Logical Flow of Key Findings

Caption: Logical relationship diagram illustrating the progression from this compound's molecular effects to functional outcomes.

The Evolution of a Selective Calcium Channel Agonist: A Technical Guide to the Development of GV-58 from (R)-roscovitine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the development of GV-58, a selective N- and P/Q-type calcium channel agonist, derived from the well-characterized cyclin-dependent kinase (CDK) inhibitor, (R)-roscovitine (also known as seliciclib). This document provides a comprehensive overview of the rationale behind this molecular modification, comparative quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.

Introduction: From CDK Inhibition to Calcium Channel Modulation

(R)-roscovitine is a potent inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9, playing a crucial role in the regulation of the cell cycle.[1][2][3] Its mechanism of action involves competing with ATP for the binding site on these kinases.[2] While extensively studied for its anti-cancer properties, (R)-roscovitine was also discovered to have off-target effects, notably as an agonist of N- and P/Q-type voltage-gated calcium channels.[4][5] These channels are critical for neurotransmitter release at presynaptic terminals.[6][7]

The dual activity of (R)-roscovitine presented an opportunity to develop novel therapeutics. The development of this compound was a strategic effort to dissociate these two activities: to significantly reduce the CDK inhibitory effect while enhancing the agonist activity at presynaptic calcium channels.[8] This modification has led to a promising therapeutic candidate for conditions characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome (LEMS).[4][8]

Quantitative Data: A Comparative Analysis of (R)-roscovitine and this compound

The successful development of this compound is best illustrated by a direct comparison of its biological activities with its parent compound, (R)-roscovitine. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinases (IC50)

| Compound | CDK1/cyclin B (μM) | CDK2/cyclin E (μM) | CDK5/p25 (μM) | CDK7/cyclin H (μM) | CDK9/cyclin T1 (μM) |

| (R)-roscovitine | 0.45 - 0.65[3][6] | 0.7[6] | 0.16 - 0.2[6][9] | ~0.7[2] | ~0.4[2] |

| This compound | >100[8] | >100[8] | >20[8] | Not Reported | Not Reported |

Table 2: Comparative Agonist Activity at Voltage-Gated Calcium Channels (EC50)

| Compound | N-type (CaV2.2) (μM) | P/Q-type (CaV2.1) (μM) |

| (R)-roscovitine | ~53[10] | Not specified |

| This compound | 7.21 ± 0.86[8] | 8.81 ± 1.07[8] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the characterization and comparison of (R)-roscovitine and this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound from (R)-roscovitine is proprietary, the general approach involves chemical modifications to the purine scaffold of roscovitine. The synthesis of roscovitine analogs typically involves multi-step reactions to introduce different substituents at the C2, N6, and N9 positions of the purine ring. The development of this compound focused on modifications that would decrease its affinity for the ATP-binding pocket of CDKs while increasing its interaction with voltage-gated calcium channels.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds on CDKs is typically determined using in vitro kinase assays. A general protocol is as follows:

-

Enzyme and Substrate Preparation : Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E) and a suitable substrate (e.g., Histone H1 or a specific peptide) are prepared in a kinase assay buffer.

-

Compound Dilution : The test compounds ((R)-roscovitine and this compound) are serially diluted in DMSO and then in the kinase assay buffer to the desired concentrations.

-

Kinase Reaction : The kinase, substrate, and test compound are incubated together in the presence of ATP (often radiolabeled, e.g., [γ-³²P]ATP) at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

Reaction Termination and Detection : The reaction is stopped, and the incorporation of the phosphate group into the substrate is quantified. This can be done by various methods, such as filter binding assays, gel electrophoresis followed by autoradiography, or luminescence-based assays that measure the amount of ATP remaining.

-

IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

The agonist effect of this compound on N- and P/Q-type calcium channels is assessed using the whole-cell patch-clamp technique on cells expressing these channels (e.g., tsA-201 cells transfected with the respective channel subunits).

-

Cell Preparation : Cells are cultured on coverslips and used for recording 24-48 hours after transfection.

-

Recording Setup : A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocol : The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are then applied to activate the channels and elicit inward calcium currents.

-

Drug Application : this compound is applied to the cells via a perfusion system. The effect of the compound on the amplitude and kinetics of the calcium currents is recorded.

-

Data Analysis : The potentiation of the calcium current by this compound is quantified, and the concentration-response curve is generated to determine the EC50 value.

In Vivo Lambert-Eaton Myasthenic Syndrome (LEMS) Mouse Model

The therapeutic potential of this compound is evaluated in a passive-transfer mouse model of LEMS.[4]

-

Model Induction : LEMS is induced in mice by daily intraperitoneal injections of purified IgG from LEMS patients for a specified period (e.g., 14-21 days). This leads to the development of muscle weakness characteristic of the disease.

-

Compound Administration : this compound is administered to the LEMS model mice, typically via intraperitoneal injection.

-

Assessment of Neuromuscular Function : The effect of this compound on muscle function is assessed using various techniques, such as:

-

Electromyography : Recording of compound muscle action potentials (CMAPs) to measure the electrical response of the muscle to nerve stimulation.

-

Grip Strength Tests : To quantify muscle strength.

-

In vitro phrenic nerve-hemidiaphragm preparations : To directly measure neurotransmitter release at the neuromuscular junction.

-

-

Data Analysis : The improvement in muscle function and neurotransmitter release in this compound-treated mice is compared to vehicle-treated control mice.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of (R)-roscovitine and this compound are rooted in their differential effects on intracellular signaling pathways and ion channels.

(R)-roscovitine: A Multi-faceted CDK Inhibitor

(R)-roscovitine's primary mechanism is the inhibition of CDKs, which disrupts the cell cycle and can induce apoptosis. This has downstream effects on several key signaling pathways.

Figure 1. Signaling pathways affected by (R)-roscovitine.

This compound: A Selective Presynaptic Calcium Channel Agonist

This compound's primary mechanism of action is to prolong the opening of N- and P/Q-type voltage-gated calcium channels at the presynaptic terminal. This leads to an increased influx of calcium ions upon nerve stimulation, which in turn enhances the release of neurotransmitters.

Figure 2. Mechanism of this compound at the presynaptic terminal.

Conclusion: A Successful Modification for a New Therapeutic Avenue

The development of this compound from (R)-roscovitine represents a successful example of targeted drug modification. By significantly reducing the CDK inhibitory activity and substantially enhancing the agonist effect on presynaptic calcium channels, researchers have created a novel molecule with a distinct and therapeutically relevant mechanism of action. The quantitative data clearly demonstrates this shift in activity, and the experimental protocols provide a framework for the continued investigation of this and similar compounds. This compound stands as a promising lead compound for the treatment of neuromuscular disorders characterized by deficient neurotransmitter release, offering a new therapeutic strategy for patients with conditions like LEMS. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. Roscovitine: a novel regulator of P/Q-type calcium channels and transmitter release in central neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2. Neurotransmitter Release [web.williams.edu]

- 7. Neurotransmitter Release – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 8. Synthesis and Biological Evaluation of a Selective N- and P/Q-Type Calcium Channel Agonist† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

Understanding the Selectivity of GV-58 for N- and P/Q-type Ca2+ Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58 has emerged as a significant pharmacological tool for the study of voltage-gated calcium channels (VGCCs), demonstrating notable selectivity as an agonist for N-type (CaV2.2) and P/Q-type (CaV2.1) channels.[1] Developed as a modification of (R)-roscovitine, this compound enhances calcium influx through these specific channels by slowing their deactivation, a mechanism that has shown therapeutic potential in conditions such as Lambert-Eaton myasthenic syndrome.[1] This technical guide provides a comprehensive overview of the selectivity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Selectivity of this compound

The selectivity of this compound for N- and P/Q-type calcium channels over other subtypes, particularly L-type channels, is a key feature of its pharmacological profile. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for these channels, highlighting its preferential activity.

| Channel Type | Subunit | EC50 (µM) | Reference |

| N-type | CaV2.2 | 7.21 | [1] |

| P/Q-type | CaV2.1 | 8.81 | [1] |

| L-type | - | >100 | [1] |

Mechanism of Action: A Signaling Pathway Perspective

This compound acts as a positive allosteric modulator of N- and P/Q-type calcium channels. Instead of directly activating the channel, it binds to a site distinct from the pore and stabilizes the open conformation of the channel, thereby slowing its deactivation. This prolonged open state leads to an increased influx of Ca2+ ions during an action potential.

Experimental Protocols

The characterization of this compound's selectivity relies on heterologous expression of the target calcium channel subunits in a mammalian cell line, followed by electrophysiological analysis using the whole-cell patch-clamp technique.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

For P/Q-type channel expression, HEK293 cells are co-transfected with plasmids encoding the human CaV2.1 (α1A), β3, and α2δ-1 subunits.

-

For N-type channel expression, the CaV2.2 (α1B) subunit is used in place of CaV2.1.

-

A fluorescent reporter plasmid (e.g., encoding Green Fluorescent Protein, GFP) is often co-transfected to allow for easy identification of transfected cells.

-

Transfection is typically performed using a lipid-based transfection reagent. Electrophysiological recordings are performed 24-72 hours post-transfection.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 115 NaCl, 10 BaCl2 (as the charge carrier to avoid calcium-dependent inactivation), 10 TEA-Cl, 10 HEPES, and 11 glucose. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, and 4 ATP-Mg. The pH is adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

Transfected cells (identified by fluorescence) are patched with borosilicate glass micropipettes (3-5 MΩ resistance).

-

A gigaohm seal is formed between the pipette and the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

-

Capacitive transients are cancelled, and series resistance is compensated (typically >80%).

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit channel opening, a depolarizing step to a test potential (e.g., +20 mV) is applied for a duration of 20-50 ms.

-

The effect of this compound is measured by recording the tail current upon repolarization to a more negative potential (e.g., -40 mV). This compound's effect is characterized by a significant slowing of this tail current decay.

-

Dose-response curves are generated by applying increasing concentrations of this compound to the bath solution and measuring the effect on the tail current.

-

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the selectivity of a compound like this compound on voltage-gated calcium channels.

Conclusion

This compound is a valuable pharmacological agent characterized by its selective agonist activity at N- and P/Q-type voltage-gated calcium channels. This selectivity is quantified by its significantly lower EC50 values for these channels compared to L-type channels. The mechanism of action involves the stabilization of the open state of the channel, leading to prolonged calcium influx. The experimental protocols outlined in this guide, centered around heterologous expression and whole-cell patch-clamp electrophysiology, provide a robust framework for the continued investigation and characterization of this compound and other selective ion channel modulators. This in-depth understanding is crucial for its application in basic research and for the development of novel therapeutics targeting these critical channels.

References

The Impact of GV-58 on Presynaptic Ca2+ Entry During Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel small molecule that has garnered significant interest for its potentiation of neurotransmitter release. This technical guide provides an in-depth analysis of the core mechanism of this compound action: its impact on presynaptic calcium (Ca2+) entry during neuronal activity. It summarizes key quantitative data from seminal studies, details the experimental protocols used to elucidate its function, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on therapeutics targeting presynaptic function.

Introduction

Synaptic transmission, the fundamental process of communication between neurons, is critically dependent on the influx of calcium ions into the presynaptic terminal upon the arrival of an action potential. This Ca2+ influx triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. A reduction in presynaptic Ca2+ entry can lead to impaired neurotransmission and is implicated in the pathophysiology of various neurological disorders, including Lambert-Eaton myasthenic syndrome (LEMS). This compound has emerged as a promising experimental therapeutic that directly addresses this issue by enhancing presynaptic Ca2+ entry.

Mechanism of Action of this compound

This compound is a synthetic analog of (R)-roscovitine and functions as a potent agonist of presynaptic voltage-gated calcium channels (VGCCs), specifically the N-type (CaV2.2) and P/Q-type (CaV2.1) channels, which are the primary conduits for Ca2+ entry at many synapses.[1][2][3] The principal mechanism by which this compound enhances Ca2+ influx is by slowing the deactivation (closing) of these channels.[1][2][3][4] This prolonged channel opening allows for a greater influx of Ca2+ into the presynaptic terminal during an action potential, thereby increasing the probability and magnitude of neurotransmitter release.[2][5]

Signaling Pathway

The signaling pathway for this compound's primary effect is direct and localized to the presynaptic terminal.

Caption: Signaling pathway of this compound at the presynaptic terminal.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound on Ca2+ Channels

| Parameter | Value | Channel Type | Reference |

| EC50 | 7.21 µM | N-type (CaV2.2) | [1] |

| EC50 | 8.81 µM | P/Q-type (CaV2.1) | [1] |

| Efficacy vs. (R)-roscovitine | ~4-fold higher | Ca2+ Channels | [3] |

| Potency vs. (R)-roscovitine | ~3- to 4-fold more potent | Ca2+ Channels | [3] |

Table 2: Effects of this compound on Neurotransmitter Release

| Preparation | This compound Concentration | Observed Effect | Reference |

| LEMS model mouse NMJ | 50 µM | ~2-fold increase in EPP amplitude | [6] |

| LEMS model mouse NMJ | 50 µM | Increased mEPP frequency from 3.27 s⁻¹ to 10.45 s⁻¹ | [1] |

Table 3: Off-Target Effects of this compound on Voltage-Gated Na+ Channels

| Parameter | Value | Channel Type | Cell Line | Reference |

| EC50 (Peak INa) | 8.9 µM | Voltage-Gated Na+ (NaV) | GH3 cells | [7] |

| EC50 (Late INa) | 2.6 µM | Voltage-Gated Na+ (NaV) | GH3 cells | [7] |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the impact of this compound.

Electrophysiological Recording of Presynaptic Ca2+ Currents

This protocol is adapted from studies characterizing the direct effects of this compound on voltage-gated Ca2+ channels expressed in cell lines.

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently transfected with plasmids encoding the α1, β, and α2δ subunits of the desired Ca2+ channel subtype (e.g., N-type or P/Q-type) using a suitable transfection reagent.

-

Whole-Cell Patch-Clamp Recording:

-

External Solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 10 TEA-Cl, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 135 Cs-methanesulfonate, 5 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used. Series resistance is compensated by at least 80%.

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. Ca2+ currents are elicited by depolarizing voltage steps (e.g., to +10 mV for 10 ms). The effect of this compound is assessed by measuring the tail current upon repolarization, which reflects channel deactivation.

-

-

Data Analysis: The time constant of tail current decay is fitted with a single exponential function to quantify the rate of channel deactivation in the presence and absence of this compound.

Caption: Experimental workflow for patch-clamp electrophysiology.

Ex Vivo Neuromuscular Junction (NMJ) Recordings

This protocol is based on studies investigating the effects of this compound on synaptic transmission in a mouse model of LEMS.[6]

-

Animal Model: A passive transfer mouse model of LEMS is generated by daily intraperitoneal injections of purified IgG from LEMS patients into mice for several days. Control mice receive IgG from healthy individuals.

-

Tissue Preparation: Mice are euthanized, and the phrenic nerve-hemidiaphragm muscle is dissected and mounted in a recording chamber perfused with oxygenated Ringer's solution.

-

Intracellular Recording:

-

Ringer's Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 glucose, bubbled with 95% O2/5% CO2.

-

Recording: Glass microelectrodes filled with 3 M KCl are used to impale muscle fibers near the endplate region to record endplate potentials (EPPs) and miniature endplate potentials (mEPPs).

-

Nerve Stimulation: The phrenic nerve is stimulated with a suction electrode to evoke EPPs.

-

-

Drug Application: this compound is bath-applied to the preparation, and recordings are taken before and after drug application to assess its effect on EPP amplitude and mEPP frequency.

-

Data Analysis: The amplitude of evoked EPPs and the frequency of spontaneous mEPPs are measured and compared between control, LEMS, and LEMS + this compound conditions.

Off-Target Effects

Recent studies have revealed that this compound can also modulate voltage-gated sodium channels (NaV).[7] Specifically, this compound was found to enhance both the peak and late components of the Na+ current in pituitary GH3 cells and NSC-34 motor neuron-like cells.[7] This finding suggests that the overall effect of this compound on neuronal excitability and neurotransmitter release may be a combination of its actions on both Ca2+ and Na+ channels. This dual activity should be a critical consideration in the development of this compound as a therapeutic agent.

Caption: Dual action of this compound on ion channels.

Conclusion

This compound represents a significant advancement in the development of therapeutics aimed at enhancing presynaptic function. Its primary mechanism of action, the slowing of N- and P/Q-type Ca2+ channel deactivation, leads to a substantial increase in presynaptic Ca2+ entry and subsequent neurotransmitter release. This has shown considerable promise in preclinical models of LEMS. However, the discovery of its off-target effects on voltage-gated Na+ channels necessitates further investigation to fully understand its pharmacological profile and to optimize its therapeutic potential while minimizing potential side effects. The data and protocols presented in this guide provide a solid foundation for future research and development in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jneurosci.org [jneurosci.org]

- 3. Evaluation of a novel calcium channel agonist for therapeutic potential in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New calcium channel agonists as potential therapeutics in Lambert-Eaton myasthenic syndrome and other neuromuscular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lamberteatonnews.com [lamberteatonnews.com]

- 6. Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Voltage-Gated Na+ Current by this compound, a Known Activator of CaV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilization of GV-58 in a Passive Transfer Mouse Model of Lambert-Eaton Myasthenic Syndrome

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lambert-Eaton Myasthenic Syndrome (LEMS) is an autoimmune disorder characterized by muscle weakness.[1][2] The underlying cause is the development of autoantibodies that target presynaptic P/Q-type voltage-gated calcium channels (VGCCs) at the neuromuscular junction (NMJ).[1][3][4] This autoimmune attack leads to a reduction in the influx of calcium ions necessary for the release of the neurotransmitter acetylcholine (ACh), resulting in impaired neuromuscular transmission and subsequent muscle weakness.[2][4][5]

The passive transfer mouse model of LEMS is a well-established preclinical model that recapitulates the key features of the human disease.[6][7] This is achieved by injecting mice with serum or purified immunoglobulins (IgG) from LEMS patients, leading to the development of characteristic muscle weakness and electrophysiological abnormalities in the recipient animals.[7][8]

GV-58 is a novel small molecule that acts as a calcium channel agonist.[6] Its mechanism of action involves prolonging the open state of P/Q- and N-type calcium channels, thereby increasing the probability of neurotransmitter release.[4][6] This makes this compound a promising therapeutic candidate for conditions characterized by reduced neurotransmitter release, such as LEMS. These application notes provide detailed protocols for the use of this compound in a passive transfer mouse model of LEMS.

Signaling Pathway of this compound at the Neuromuscular Junction

In LEMS, autoantibodies reduce the number of functional P/Q-type VGCCs at the presynaptic terminal. When a nerve impulse (action potential) arrives, the reduced number of VGCCs results in a smaller influx of Ca2+, leading to decreased ACh release into the synaptic cleft. This compound acts directly on the remaining presynaptic P/Q- and N-type VGCCs. By binding to these channels, this compound prolongs their open time in response to an action potential, which increases the total influx of Ca2+ per channel. This enhanced Ca2+ influx compensates for the reduced number of channels, thereby restoring ACh release towards normal levels and improving muscle contraction.

Experimental Protocols

Passive Transfer Mouse Model of LEMS

This protocol describes the induction of LEMS in mice via passive transfer of patient serum.

Materials:

-

Male ICR mice (20-50 g)

-

Serum or plasma from a confirmed LEMS patient

-

Control serum or plasma from a healthy donor

-

Cyclophosphamide

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

On day 0, administer a single sensitizing dose of LEMS patient serum (~1.0-1.5 mL) or purified IgG (~10 mg) via i.p. injection to the experimental group of mice.[6][7] Inject the control group with a corresponding volume of control serum.

-

On day 1, administer a single i.p. injection of cyclophosphamide (300 mg/kg) to all mice to suppress the murine immune response to the foreign human proteins.[6][7]

-

From day 2 onwards, for a total of 14-30 days, administer daily i.p. injections of LEMS patient serum or plasma (~1.0-1.5 mL) or purified IgG (~10 mg) to the experimental group.[6][7] The control group should receive daily injections of control serum. The duration of the injections can be adjusted based on the severity of the desired phenotype.

-

Monitor the mice daily for signs of muscle weakness, such as reduced mobility, unsteady gait, or trembling. Body weight should also be recorded regularly.

-

The LEMS phenotype can be confirmed by electrophysiological measurements, such as reduced compound muscle action potential (CMAP) amplitude at rest and an incremental response to high-frequency repetitive nerve stimulation.

Administration of this compound

This protocol outlines the preparation and administration of this compound to the LEMS mouse model. As of the latest available data, a specific in vivo dosage for this compound in a LEMS mouse model has not been published. The following protocol is based on its use in other neuromuscular disease models and general practices for similar compounds. A pilot study to determine the optimal dosage and treatment regimen is recommended.

Materials:

-

This compound

-

Vehicle for solubilization (e.g., DMSO for stock, diluted in sterile saline or PBS for injection)

-

LEMS and control mice from the passive transfer protocol

-

Syringes and needles for i.p. injection

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO. For ex vivo studies, a concentration of 50 µM this compound in a vehicle of 0.05-0.1% DMSO has been used.[1]

-

For in vivo administration, the stock solution should be diluted in a sterile vehicle suitable for i.p. injection to minimize toxicity. The final concentration of DMSO should be kept to a minimum (ideally below 5%).

-

-

Administration:

-

Based on studies of this compound in other mouse models of neuromuscular disease, a chronic (e.g., 20 days), once-daily i.p. injection may be an effective regimen.

-

A suggested starting dose for a pilot study could be in the range of 1-10 mg/kg. The optimal dose will need to be determined empirically.

-

Administer the prepared this compound solution or vehicle control via i.p. injection to the LEMS and control mice.

-

-

Assessment of Efficacy:

-

The efficacy of this compound can be assessed through various outcome measures, including:

-

Electrophysiology: Measure CMAP amplitude and quantal content from ex vivo nerve-muscle preparations.

-

Muscle Function: Assess muscle force in situ or ex vivo.

-

Behavioral Tests: Monitor for improvements in motor function, such as grip strength or rotarod performance.

-

-

Data Presentation

The following tables summarize the expected and reported quantitative data from studies using this compound in the LEMS mouse model.

Table 1: Electrophysiological Effects of this compound on Ex Vivo LEMS Model NMJs

| Parameter | Condition | Treatment | Reported Effect | Reference |

| Endplate Potential (EPP) Amplitude | LEMS Mouse NMJ | 50 µM this compound | ~2-fold increase | [6][7] |

| Quantal Content | LEMS Mouse NMJ | 50 µM this compound | Significant increase | [1] |

| Spontaneous Transmitter Release (mEPP Frequency) | LEMS Mouse NMJ | 50 µM this compound | Increase from ~3.27 s⁻¹ to ~10.45 s⁻¹ |

Table 2: Proposed In Vivo Study Design and Outcome Measures for this compound in LEMS Mice

| Study Group | Treatment | Proposed Outcome Measures |

| Control Mice | Vehicle | Baseline muscle strength (grip strength), CMAP amplitude |

| Control Mice | This compound | Assessment of any effects on healthy neuromuscular function |

| LEMS Mice | Vehicle | Deficits in muscle strength and CMAP amplitude |

| LEMS Mice | This compound | Improvement in muscle strength and CMAP amplitude |

Note: As of the current literature, detailed in vivo behavioral and muscle force data for this compound in the LEMS mouse model are not yet published but are areas of active investigation.[2][6]

Conclusion

The passive transfer mouse model of LEMS is an invaluable tool for studying the pathophysiology of the disease and for testing novel therapeutic agents. This compound, a potent calcium channel agonist, has shown significant promise in preclinical ex vivo studies by effectively increasing neurotransmitter release at the weakened LEMS neuromuscular junction. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in vivo. Further studies are warranted to determine the optimal dosing and to assess the impact of this compound on functional and behavioral outcomes in the LEMS mouse model.

References

- 1. Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lamberteatonnews.com [lamberteatonnews.com]

- 7. Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nlp.biu.ac.il [nlp.biu.ac.il]

Application Notes and Protocols for Studying Synaptic Transmission at the Neuromuscular Junction with GV-58

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58 is a novel small molecule that acts as a selective agonist for N- and P/Q-type voltage-gated calcium channels (CaV2.1), which are pivotal in regulating neurotransmitter release at the neuromuscular junction (NMJ).[1] Developed as an analog of (R)-roscovitine, this compound exhibits enhanced potency as a calcium channel agonist and reduced activity as a cyclin-dependent kinase inhibitor.[1][2] Its primary mechanism of action involves slowing the deactivation of these calcium channels, leading to a prolonged influx of presynaptic calcium during an action potential.[1] This augmented calcium entry subsequently enhances the release of acetylcholine (ACh) from the motor nerve terminal, thereby increasing the efficacy of synaptic transmission.

These properties make this compound a valuable pharmacological tool for investigating the mechanisms of synaptic transmission and a potential therapeutic agent for neuromuscular disorders characterized by deficient neurotransmitter release, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1] Recent studies have also indicated that this compound may activate voltage-gated sodium channels, an effect that should be considered when interpreting experimental results.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in studying synaptic transmission at the mammalian neuromuscular junction.

Data Presentation

Quantitative Effects of this compound on Synaptic Transmission

The following tables summarize the known quantitative effects of this compound on key parameters of synaptic transmission at the mammalian neuromuscular junction.

| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |

| EC50 for Ca2+ Channels | ||||

| N-type Ca2+ Channels | 7.21 µM | [4] | ||

| P/Q-type Ca2+ Channels | 8.81 µM | [4] | ||

| Evoked Neurotransmitter Release | ||||

| Quantal Content | Mouse (LEMS Model) | 50 µM | ~1.8-fold increase | [2] |

| EPP Amplitude | Mouse (LEMS Model) | 50 µM | Increased amplitude | [1] |

| EPP Waveform | Mouse (LEMS Model) | 50 µM | Widened EPP trace | [1] |

| Spontaneous Neurotransmitter Release | ||||

| mEPP Frequency | Mouse (LEMS Model) | 50 µM | Increase from 3.27 s-1 to 10.45 s-1 | [4] |

| mEPP Amplitude | Mouse (LEMS Model) | 50 µM | No significant change | [1] |

| Short-Term Plasticity | ||||

| Repetitive Stimulation | Mouse (LEMS Model) | 50 µM | Slight initial facilitation followed by depression to ~94% of initial EPP in a train | [4] |

Note: The effects of this compound on synaptic transmission have not been consistently observed in invertebrate models such as Drosophila and crayfish, suggesting potential molecular differences in the P-type calcium channels in these species.[5][4]

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow for Electrophysiological Recording

Caption: Workflow for studying this compound's effects on synaptic transmission.

Experimental Protocols

Preparation of Mouse Phrenic Nerve-Hemidiaphragm